

Technical Guide: Spectroscopic Characterization of Tributyltin Iodide (Bu₃SnI)

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Compound of Interest

Compound Name: Tributyltin iodide

CAS No.: 7342-47-4

Cat. No.: B1594055

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Executive Summary & Application Context

Tributyltin Iodide (Bu₃SnI)

SnI is a pivotal organostannane reagent, primarily utilized as a radical mediator in organic synthesis and a precursor for Stille coupling substrates. Unlike its chloride analog (Bu₃SnCl), the iodide exhibits distinct reactivity due to the weaker Sn–I bond and the significant "heavy atom effect" of iodine.

For the synthetic chemist, purity is paramount. Residual tributyltin chloride or tributyltin hydride can drastically alter reaction kinetics. This guide provides a self-validating spectroscopic workflow to unambiguously identify Bu₃SnI and quantify common impurities.

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Safety Warning: Organotin Toxicity

- Neurotoxin: Organotins are potent neurotoxins and endocrine disruptors.

- Handling: All procedures described below must be performed in a fume hood with double-gloving (nitrile/laminate).
- Disposal: All waste must be segregated into specific organotin waste streams.

Synthesis & Preparation Overview

To understand the spectra, one must understand the origin. Bu

SnI is typically prepared via Finkelstein exchange from the chloride or iodination of the hydride.

- Reaction:
- Key Impurity: Unreacted

(distinguishable by

Sn NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]

NMR is the definitive method for characterizing organotins. The presence of magnetically active tin isotopes (

Sn and

Sn, both spin 1/2) allows for direct observation of the metal center and characteristic satellite coupling in proton/carbon spectra.

A. Sn NMR: The Diagnostic Standard

Sn is the preferred nucleus due to its higher sensitivity. The chemical shift is extremely sensitive to the coordination number and the electronegativity of the ligands.

Compound	Sn Chemical Shift (, ppm)	Coordination Environment
Bu SnI	-40 to -60 ppm (Approx.)	Shielded (Heavy Atom Effect)
Bu SnCl	+140 to +155 ppm	Deshielded
Bu SnH	-90 to -95 ppm	Hydride Shielding
(Bu Sn) O	+80 to +100 ppm	Oxide Bridge

- Expert Insight: The shift from ~+150 ppm (Chloride) to ~-50 ppm (Iodide) is diagnostic. The iodine atom exerts a strong shielding effect on the tin nucleus, moving the resonance significantly upfield. A single sharp peak in the negative region confirms the conversion.

B. H NMR: Satellite Analysis

The proton spectrum is dominated by the butyl chain. The critical feature is not the chemical shift of the multiplets, but the Tin Satellites.

- -Protons (Sn-C-): Typically a multiplet around 1.0 – 1.3 ppm.
 - Validation: Look for Sn satellites (small side peaks). The coupling constant is typically 50–60 Hz.

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 -Protons: Overlapping multiplets between 0.8 – 1.6 ppm.
- Absence of Hydride: Ensure no peak exists around 4.8 – 5.0 ppm (characteristic of Sn-H bond in Bu SnH).

C. C NMR: The Heavy Atom Effect

The carbon spectrum reveals the impact of iodine on the

-carbon.

Carbon Position	Chemical Shift (, ppm)	Coupling ()	Notes
-Carbon	8.0 – 14.0 ppm		Shielded by Iodine
-Carbon	~27.0 ppm		
-Carbon	~26.0 ppm		Karplus relationship applies
-Carbon	~13.0 ppm	~0 Hz	Methyl terminus

- Expert Insight: In alkyl halides, the -carbon usually shifts downfield (deshielding). However, attached to Tin and Iodine, the "Heavy Atom Effect" of iodine often causes an upfield shift (shielding) relative to the chloride analog (-C for Bu SnCl is ~17 ppm).

Infrared (IR) Spectroscopy

Standard mid-IR (4000–400 cm

) is less useful for direct observation of the Sn–I bond but critical for purity checks.

- Sn–I Stretch: Occurs in the Far-IR (< 200 cm⁻¹). Not visible on standard benchtop FTIR instruments.
- Diagnostic Absences (Purity Check):
 - No band at ~1810 cm⁻¹: Confirms absence of Sn–H (Tributyltin hydride).
 - No band at ~3300–3400 cm⁻¹: Confirms absence of moisture/hydrolysis products (Stannols).
- Characteristic Bands:
 - 2950–2850 cm⁻¹: Strong C–H stretching (Butyl chains).
 - ~600 cm⁻¹ & ~500 cm⁻¹: Asymmetric and symmetric Sn–C stretching.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Benzene-
or Toluene-
are preferred over CDCl₃

- Reasoning: CDCl

can contain trace HCl (acidic), which may cause protonolysis of the Sn–C bond or exchange with the iodide. Non-polar aromatic solvents prevent coordination artifacts.

- Concentration: Prepare a 0.1 M solution (approx. 40 mg in 0.6 mL solvent).
- Inert Atmosphere: Flush the NMR tube with Argon before sealing. Bu

SnI is light and moisture sensitive.

Protocol B: Purity Verification Workflow

- Visual Check: Liquid should be colorless to pale yellow. Dark violet/brown indicates free iodine (

) decomposition.

- Run

Sn NMR:

- If Peak @ +150 ppm

Incomplete reaction (Chloride remains).

- If Peak @ -50 ppm

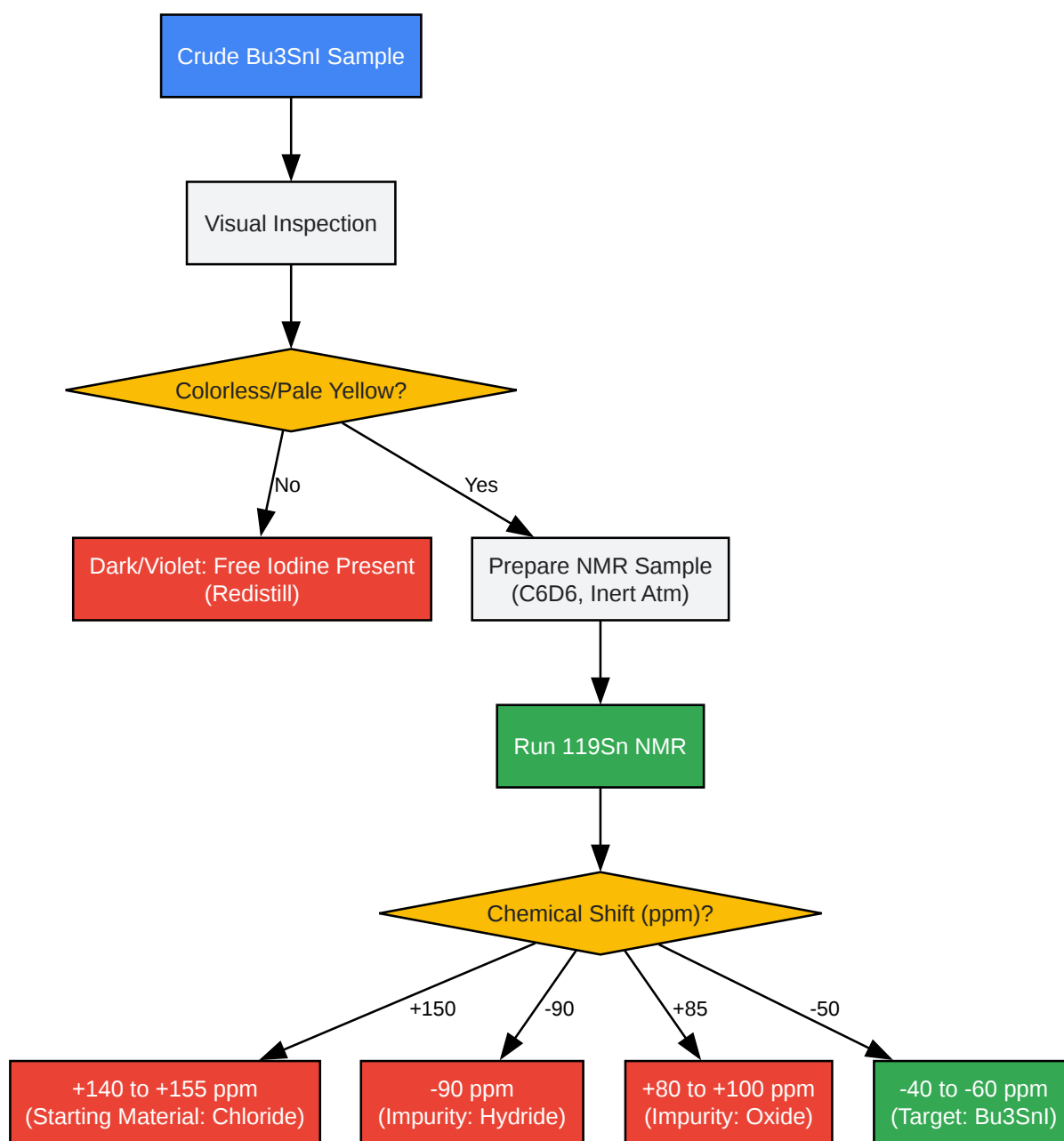
Target Product (Iodide).

- If Peak @ +85 ppm

Hydrolysis (Oxide).

Visualization & Logic Flow

The following diagram illustrates the decision logic for characterizing the product.



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Caption: Logic flow for the spectroscopic validation of **Tributyltin iodide**, distinguishing it from common synthetic precursors and decomposition products.

References

- General Organotin NMR Data: Nadolski, K. & Sebald, A. "119Sn NMR spectroscopy of organotin compounds." Journal of Organometallic Chemistry. Note: Provides the foundational chemical shift ranges for R Sn-X compounds.

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- Safety & Toxicology
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